Home > Products > Screening Compounds P75915 > Prion Protein 106-126 (human)
Prion Protein 106-126 (human) -

Prion Protein 106-126 (human)

Catalog Number: EVT-8043317
CAS Number:
Molecular Formula: C80H138N26O24S2
Molecular Weight: 1912.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PrP 106-126 is synthesized from the human prion protein, which is predominantly expressed in the nervous system. The full-length prion protein, known as PrP^C (cellular form), can misfold into a pathogenic form known as PrP^Sc (scrapie form). The latter is associated with various prion diseases, including Creutzfeldt-Jakob disease and bovine spongiform encephalopathy. PrP 106-126 exhibits properties similar to PrP^Sc, particularly in its ability to induce neurotoxicity and aggregation of other prion proteins .

Synthesis Analysis

The synthesis of PrP 106-126 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in this synthesis include:

  • Resin Type: Typically, Wang or Fmoc-resins are used for SPPS.
  • Coupling Reagents: Common reagents include N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for efficient coupling.
  • Deprotection Conditions: The Fmoc group is removed using a base such as piperidine.
  • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% .
Molecular Structure Analysis

PrP 106-126 adopts an amyloid-like structure characterized by a high content of beta-sheet conformations. Studies using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) have confirmed that this fragment can form fibrils resembling those found in amyloid diseases. The molecular formula and mass of PrP 106-126 are crucial for understanding its interactions and stability:

  • Molecular Formula: C₆₃H₈₉N₁₅O₁₄S
  • Molecular Mass: Approximately 1342 Da

The peptide's structure facilitates interactions with metal ions and other peptides, contributing to its aggregation propensity .

Chemical Reactions Analysis

PrP 106-126 participates in several chemical reactions that are critical for its biological activity:

  1. Aggregation Reactions: Under physiological conditions, PrP 106-126 can aggregate into oligomers and fibrils, which are toxic to neuronal cells.
  2. Metal Ion Binding: The peptide can bind transition metal ions such as copper, which influences its conformation and aggregation behavior. This interaction is facilitated through specific amino acid residues like histidine .
  3. Oxidative Modifications: Oxidation can alter the peptide's structure, impacting its neurotoxicity and aggregation properties .
Mechanism of Action

The mechanism by which PrP 106-126 exerts its effects involves several pathways:

  • Neurotoxicity: PrP 106-126 induces apoptosis in neuronal cells through increased intracellular calcium levels and oxidative stress. It disrupts calcium homeostasis by impairing L-type voltage-sensitive calcium channels .
  • Cellular Signaling: The peptide activates signaling pathways in astrocytes and neurons, leading to neuroinflammation and further neuronal damage.
  • Aggregation Induction: By promoting the misfolding of native prion proteins, PrP 106-126 acts as a catalyst for the propagation of prion diseases through a conformational conversion mechanism .
Physical and Chemical Properties Analysis

PrP 106-126 exhibits several notable physical and chemical properties:

  • Solubility: The peptide is soluble in aqueous buffers but may precipitate under certain conditions.
  • Stability: It shows stability at low temperatures but can aggregate at higher temperatures or in concentrated solutions.
  • Biological Activity: Exhibits significant biological activity related to cell migration and apoptosis induction in immune cells .
Applications

PrP 106-126 has several scientific applications:

  1. Research on Neurodegeneration: It serves as a model system for studying the mechanisms of prion diseases and neurodegenerative processes.
  2. Therapeutic Development: Investigations into compounds that inhibit the aggregation of PrP 106-126 are ongoing, with potential implications for treating prion diseases .
  3. Biomarker Studies: Its presence and aggregation state may serve as biomarkers for diagnosing prion-related disorders.
Introduction to Prion Protein 106-126 in Neurodegenerative Disease Research

Historical Context and Discovery of PrP106-126 as a Model Peptide

The synthetic peptide PrP106-126, corresponding to residues 106–126 of the human prion protein (sequence: KTNMKHMAGAAAAGAVVGGLG), emerged in the early 1990s as a strategic tool to dissect prion disease mechanisms. Its design was inspired by the identification of this amyloidogenic region within protease-resistant prion protein (PrPSc) deposits in Gerstmann-Sträussler-Scheinker syndrome patients [1] [9]. Unlike full-length PrPSc, which requires stringent biosafety protocols, PrP106-126 offered a tractable model due to its synthetic accessibility, inherent amyloidogenicity, and recapitulation of key neurotoxic properties [1] [5]. Within a decade of its introduction, it became a cornerstone in prion research, enabling studies on protein misfolding kinetics, neuronal apoptosis pathways, and glial activation—all without requiring handling of infectious prion isolates [1] [9]. The peptide’s discovery coincided with critical advances in understanding transmissible spongiform encephalopathies (TSEs), positioning it as a pivotal experimental reagent for exploring the "protein-only" hypothesis of prion propagation [9].

Role in Prion Disease Pathogenesis and Amyloidogenic Mechanisms

PrP106-126 exhibits biophysical and pathological properties closely mirroring those of full-length PrPSc. Key amyloidogenic characteristics include:

  • Structural Properties: The peptide spontaneously adopts a β-sheet-rich conformation (≥40% β-sheet content) upon aggregation, contrasting sharply with the α-helical structure of the native cellular prion protein (PrPC) [1] [5] [9]. This structural shift enables formation of insoluble, protease-resistant fibrils observable via transmission electron microscopy and atomic force microscopy [7] [9].
  • Aggregation Kinetics: PrP106-126 follows nucleation-dependent polymerization kinetics, where an initial lag phase involves oligomer formation, followed by rapid fibril elongation [7] [10]. Copper ions (Cu2+) accelerate this process by binding histidine residues (e.g., His-111), facilitating cross-β spine formation [3] [9].
  • Neurotoxicity Mechanisms: The peptide induces mitochondrial-dependent apoptosis in neurons via:
  • Dysregulation of calcium homeostasis (L-type voltage-sensitive calcium channel inhibition) [6]
  • Reactive oxygen species (ROS) overproduction [4] [8]
  • Bax/Bcl-2 imbalance and caspase activation [8]Notably, its toxicity requires aggregation—monomeric forms show negligible effects [5] [10].

Table 1: Amyloidogenic Properties of PrP106-126 vs. Full-Length PrPSc

PropertyPrP106-126Full-Length PrPSc
Protease ResistancePartial (C-terminal cleavage)High
β-Sheet Content40–50%50%
Fibril MorphologyStraight, ~10 nm diameter filamentsCurved, SAF-like assemblies
Toxicity Threshold50–100 μM in neuronal culturesNot applicable (infectious agent)
Aggregation TriggerOxidative conditions, copper ionsTemplate-directed conversion of PrPC

Relevance to Protein-Misfolding Disorders Beyond Prionopathies

PrP106-126 has transcended its role as a prion-specific tool, providing mechanistic insights into broader proteinopathies:

  • Alzheimer’s Disease (AD): Like Aβ42, PrP106-126 forms cross-β amyloid structures that disrupt membrane integrity, elevate intracellular calcium, and induce tau hyperphosphorylation in neuronal models [1]. Its use revealed shared pathways in amyloid-induced mitochondrial dysfunction.
  • Parkinson’s Disease (PD): The peptide’s activation of microglial NLRP3 inflammasomes—with subsequent caspase-1 activation and IL-1β release—mirrors α-synuclein-driven neuroinflammation [4]. This highlights convergent immune mechanisms in neurodegeneration.
  • Therapeutic Cross-Testing: Anti-aggregation compounds developed for PrP106-126 (e.g., epigallocatechin-3-gallate, indole-based metal complexes) show efficacy against Aβ and α-synuclein fibrillization, validating its utility for identifying broad-spectrum amyloid inhibitors [7] [8].

Table 2: Shared Pathogenic Mechanisms Unveiled Using PrP106-126

MechanismPrP106-126 Model InsightsBroader Relevance to Proteinopathies
Amyloid Pore FormationMembrane microviscosity ↑, Ca2+ influxAβ, α-synuclein pore formation in AD/PD
Inflammasome ActivationNLRP3-ASC-caspase-1 activation in platelets/microgliaDrives neuroinflammation in AD, PD, ALS
Proteostasis FailureProteasome inhibition by aggregatesImplicated in Huntington’s disease, spinocerebellar ataxias
Metastable DomainsResidues 112–119 (AGAAAAGAV) as aggregation nucleusGuides design of amyloid inhibitors for multiple peptides

Synthesis: PrP106-126 exemplifies how a minimal pathogenic peptide domain can illuminate universal principles of protein misfolding, cellular toxicity, and therapeutic intervention in neurodegenerative diseases. Its continued utility underscores the power of reductionist approaches in complex disease biology.

Properties

Product Name

Prion Protein 106-126 (human)

IUPAC Name

2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid

Molecular Formula

C80H138N26O24S2

Molecular Weight

1912.2 g/mol

InChI

InChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1

InChI Key

XPZWWTIIKSODDO-MBNDGZRNSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.